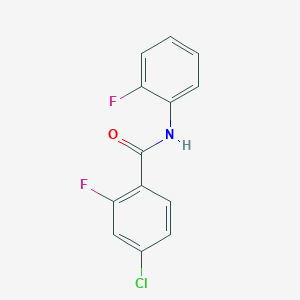

4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those structurally related to 4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide, involves the manipulation of functional groups to achieve the desired compound. For example, a study by Li et al. (2008) describes the synthesis and crystal structure determination of a closely related compound through X-ray single-crystal diffraction, highlighting the methods used in synthesizing complex benzamide molecules (Li, Wang, Li, & Song, 2008).

Molecular Structure Analysis

Understanding the molecular structure of 4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide is crucial for exploring its chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within the molecule, enabling predictions about its reactivity and interactions. Demir et al. (2016) conducted a comprehensive study on a similar benzamide compound, offering a deep dive into its molecular structure through crystallographic and spectroscopic analyses (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives can be diverse, depending on the substituents attached to the benzene ring. Studies such as those by Moreno-Fuquen et al. (2022) provide insights into the reactivity and potential chemical transformations of benzamide molecules, which are essential for their application in synthesis and material science (Moreno-Fuquen, Mariño-Ocampo, Tenorio, Ellena, & Kennedy, 2022).

Physical Properties Analysis

The physical properties of 4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide, such as solubility, melting point, and crystalline structure, are key to its application in various domains. For instance, the study by Chopra and Row (2008) on a structurally related compound highlights the impact of molecular structure on its physical form and properties, which is crucial for the design of pharmaceuticals and materials (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability under various conditions, define the utility of 4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide in chemical syntheses and as an intermediate in the production of more complex molecules. Studies like those by Meiresonne et al. (2015) explore the nucleophilic substitution reactions involving fluoro-containing compounds, shedding light on their chemical behavior and potential applications (Meiresonne, Verniest, De Kimpe, & Mangelinckx, 2015).

Safety and Hazards

While specific safety and hazard information for “4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide” is not available, similar compounds like 4-Chloro-2-fluorophenylboronic acid are considered hazardous. They are harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used in early discovery research for a variety of applications .

Mode of Action

It’s known that the compound forms intermolecular hydrogen bonds, specifically amide-amide interactions . These interactions could potentially influence its interaction with its targets.

Result of Action

The formation of intermolecular hydrogen bonds could potentially influence its biological activity .

properties

IUPAC Name |

4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-8-5-6-9(11(16)7-8)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAAIKTUOXUJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-fluoro-N-(2-fluorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dibromo-N'-[1-(2,5-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5092046.png)

![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis[5-(acetyloxy)benzoic acid]](/img/structure/B5092048.png)

![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)

![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)

![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)

![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)